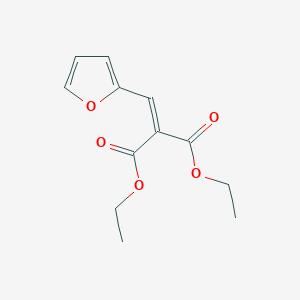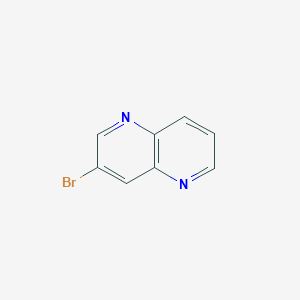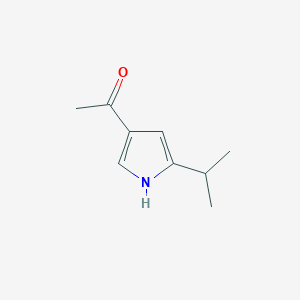
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, also known as 5-IPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative and has a unique structure that makes it an interesting subject for research.
Aplicaciones Científicas De Investigación
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been studied extensively for its potential applications in various fields of science. One of the main areas of research is in the field of organic electronics, where 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of electronic devices such as organic solar cells, organic light-emitting diodes, and field-effect transistors.
Another area of research where 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown potential is in the field of medicinal chemistry. Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone is not fully understood, but studies have shown that it acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone reduces the production of these mediators, which leads to a reduction in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in lab experiments is its ease of synthesis. The synthesis method is straightforward and efficient, which makes it a good candidate for use in large-scale experiments. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown promising results in various areas of research, which makes it an interesting subject for further study.
One of the limitations of using 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in lab experiments is its potential toxicity. While studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has low toxicity in animal models, further studies are needed to determine its safety in humans. Additionally, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has a short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone. One area of interest is in the development of new drugs for the treatment of pain and inflammation. Studies have shown that 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has potential as a lead compound for the development of new drugs in this area.
Another area of interest is in the development of new organic semiconductors for use in electronic devices. 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone has shown promising results in this area, and further research could lead to the development of new, more efficient organic semiconductors.
Conclusion:
In conclusion, 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, or 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, potential applications in organic electronics and medicinal chemistry, and anti-inflammatory and analgesic effects make it an interesting subject for further study. However, further research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone involves the reaction of pyrrole with isopropylmagnesium bromide and then treating the resulting product with ethyl chloroformate. The reaction yields 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone as a white solid, which can be purified by recrystallization. This method is a straightforward and efficient way of synthesizing 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone in the laboratory.
Propiedades
Número CAS |
16168-98-2 |
|---|---|
Nombre del producto |
1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(5-propan-2-yl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-6(2)9-4-8(5-10-9)7(3)11/h4-6,10H,1-3H3 |
Clave InChI |
OEYKVRFXFLFSMW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CN1)C(=O)C |
SMILES canónico |
CC(C)C1=CC(=CN1)C(=O)C |
Sinónimos |
Ethanone, 1-[5-(1-methylethyl)-1H-pyrrol-3-yl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



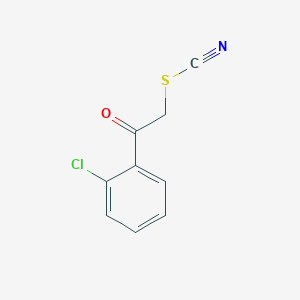
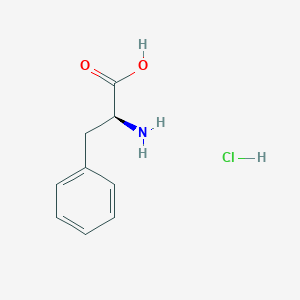

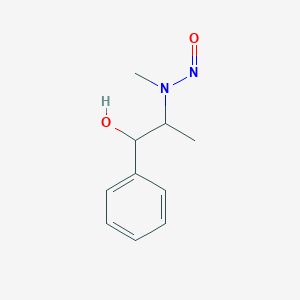
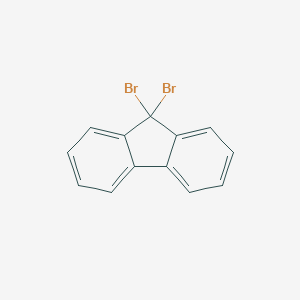
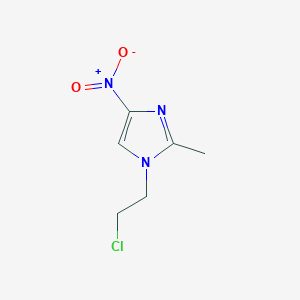
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
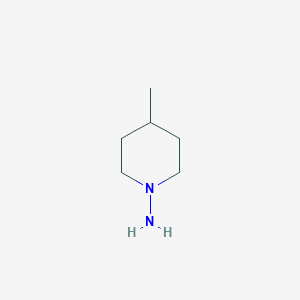
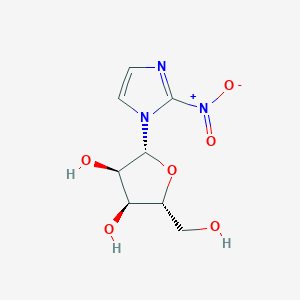
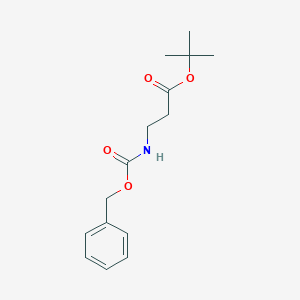
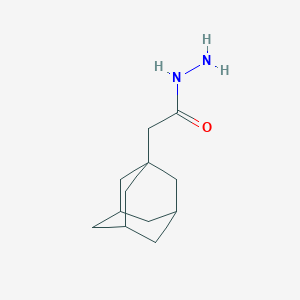
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
